molecular formula C16H15NO B13699827 1-(3-Biphenylyl)-2-pyrrolidinone

1-(3-Biphenylyl)-2-pyrrolidinone

Cat. No.: B13699827
M. Wt: 237.30 g/mol
InChI Key: WKCAUOFGICVHOL-UHFFFAOYSA-N
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Description

1-(3-Biphenylyl)-2-pyrrolidinone is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The pyrrolidinone moiety adds a five-membered lactam ring to the structure, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Biphenylyl)-2-pyrrolidinone can be synthesized through various methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol.

    Sonogashira Coupling Reaction: This method involves the coupling of a terminal alkyne with a halogenated biphenyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an amine solvent like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Biphenylyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

1-(3-Biphenylyl)-2-pyrrolidinone has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Biphenylyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For example, as a PD-1/PD-L1 inhibitor, the compound can block the interaction between the programmed death-1 receptor (PD-1) and its ligand (PD-L1), thereby enhancing the immune response against cancer cells . This interaction is crucial for the compound’s potential therapeutic effects in cancer immunotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Biphenylyl)-2-pyrrolidinone stands out due to its unique combination of a biphenyl structure and a pyrrolidinone moiety, which can influence its chemical reactivity and biological activity. Its potential as a PD-1/PD-L1 inhibitor makes it a promising candidate for further research in cancer immunotherapy.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(3-phenylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H15NO/c18-16-10-5-11-17(16)15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2

InChI Key

WKCAUOFGICVHOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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